molecular formula C16H39NO3 B8601876 Tetradecyldimethylamine oxide dihydrate CAS No. 135743-19-0

Tetradecyldimethylamine oxide dihydrate

Cat. No.: B8601876
CAS No.: 135743-19-0
M. Wt: 293.49 g/mol
InChI Key: VUTDNNGELGZRNP-UHFFFAOYSA-N
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Description

Tetradecyldimethylamine oxide dihydrate is a useful research compound. Its molecular formula is C16H39NO3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
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Properties

CAS No.

135743-19-0

Molecular Formula

C16H39NO3

Molecular Weight

293.49 g/mol

IUPAC Name

N,N-dimethyltetradecan-1-amine oxide;dihydrate

InChI

InChI=1S/C16H35NO.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18;;/h4-16H2,1-3H3;2*1H2

InChI Key

VUTDNNGELGZRNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)[O-].O.O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 milliliter glass reaction flask was placed 100 grams of tetradecyldimethylamine (0.41 mole; amine value 230.0 mg KOH/g amine) and 0.5 gram (1.27 mmol) of diethylenetriaminepentaacetic acid. This was heated with stirring to 65° C. and then 23 grams (0.47 mole) of 70 weight percent aqueous hydrogen peroxide was added dropwise over a 15-minute period. The mixture was then heated to 76° C. and stirred at that temperature for seven hours. As needed, ethyl acetate (34 mL) was added dropwise to the reaction mass in order to maintain a clear, gel-free liquid. Analysis of the crude reaction mass showed 99 percent amine conversion by proton NMR. The crude reaction mass was added to 400 mL additional ethyl acetate. The solution was then cooled to 15° C. forming a non-hydroscopic white crystalline solid tetradecyldimethylamine oxide dihydrate in 86% recovered yield melting at about 41° C.
[Compound]
Name
glass
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
34 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

In a glass reaction flask was placed 100 g tetradecyl dimethylamine and 0.5 g diethylenetriamine pentaacetic acid. Carbon dioxide sparge into the liquid phase was started and the mixture was stirred and heated to 65° C. The CO2 sparge was stopped and a CO2 gas phase was maintained over the reaction mixture. Dropwise feed of 70 weight percent aqueous hydrogen peroxide was started. At the same time, addition of ethyl acetate was commenced. After 10 minutes all the hydrogen peroxide and 28 mL of ethyl acetate had been added. Cooling was required to maintain the temperature under 75° C. Heat was applied and the reaction continued for two more hours. Dropwise addition of ethyl acetate was continued for the first 19 minutes of the two-hour period. Total ethyl acetate feed was 43 mL. The reaction mixture was a clear gel-free solution. The reaction mixture was analyzed by NMR showing a 100 percent amine conversion. The reaction mixture was poured into a flask containing 300 mL of ethyl acetate and cooled to 15° C. Needle-like crystals of tetradecyl dimethylamine oxide dihydrate formed (106 g) indicating a 87 percent yield.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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